Product packaging for Acetanilide, 5'-amino-2'-(octyloxy)-(Cat. No.:CAS No. 13724-16-8)

Acetanilide, 5'-amino-2'-(octyloxy)-

Cat. No.: B1664329
CAS No.: 13724-16-8
M. Wt: 278.39 g/mol
InChI Key: LVSFFCSNXAOMQL-UHFFFAOYSA-N
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Description

Historical Context of Acetanilide (B955) Chemistry in Academic Research

Acetanilide, chemically known as N-phenylacetamide, was a pioneering compound in the era of synthetic pharmaceuticals. patsnap.com Its journey in academic and clinical research began in 1886 when it was introduced into medical practice by A. Cahn and P. Hepp under the name Antifebrin. wikipedia.orgresearchgate.net It was the first derivative of aniline (B41778) to be identified for its potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties. wikipedia.orgresearchgate.net

The synthesis of acetanilide, typically through the acetylation of aniline with acetic anhydride (B1165640) or glacial acetic acid, became a classic experiment in introductory organic chemistry laboratories, valued for teaching fundamental techniques like reaction setup and product recrystallization. patsnap.comwikipedia.orgbyjus.com

However, the initial enthusiasm for acetanilide's therapeutic use was tempered by observations of its toxicity, most notably methemoglobinemia, a condition that impairs oxygen transport in the blood. patsnap.comwikipedia.org This critical finding prompted a new direction in research: the quest for safer aniline derivatives. This line of inquiry led to the development of related compounds such as phenacetin (B1679774) and, most significantly, paracetamol (acetaminophen). wikipedia.org Decades later, in 1948, research established that acetanilide is primarily metabolized in the human body to paracetamol, and it is this metabolite that is responsible for its therapeutic effects. wikipedia.org

Beyond its early role in medicine, acetanilide became a valuable intermediate in the chemical industry. patsnap.com It has been utilized in the synthesis of rubber accelerators, dyes and their intermediates, and camphor. wikipedia.orgmfa.orgchemicalbook.com Furthermore, it has served as a stabilizer for hydrogen peroxide and cellulose (B213188) ester varnishes. wikipedia.orgchemicalbook.com This multifaceted utility has ensured that acetanilide chemistry remains a subject of academic and industrial importance. patsnap.com

Table 1: Key Milestones in Acetanilide Research

YearMilestoneSignificance
1886 Introduced into medical practice as Antifebrin. wikipedia.orgresearchgate.netFirst aniline derivative recognized for analgesic and antipyretic properties. wikipedia.org
Late 19th Century Found to have toxic side effects (e.g., methemoglobinemia). patsnap.comwikipedia.orgSpurred research into safer aniline derivatives, leading to phenacetin and paracetamol. wikipedia.org
1948 Discovered to be a pro-drug for paracetamol. wikipedia.orgElucidated the metabolic pathway and the true source of its therapeutic action. wikipedia.org
Ongoing Used as a chemical intermediate and precursor. patsnap.comtaylorandfrancis.comFound applications in dye synthesis, rubber production, and as a laboratory reagent. wikipedia.orgchemicalbook.comtaylorandfrancis.com

Significance and Research Landscape of Substituted Acetanilides

The historical investigation into acetanilide paved the way for a broad and dynamic field of research focused on its derivatives. Substituted acetanilides are compounds in which the core acetanilide structure is modified by adding various functional groups to the phenyl ring. These modifications can dramatically alter the compound's chemical and biological properties, making them a focal point for drug discovery and materials science. researchgate.netontosight.ai

The research landscape for substituted acetanilides is diverse, with academic inquiry spanning multiple disciplines:

Medicinal Chemistry: A primary focus is the synthesis and evaluation of new acetanilide derivatives for a wide range of pharmacological activities. researchgate.net Studies have explored their potential as antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anti-cancer agents. researchgate.netresearchgate.netontosight.ai For instance, researchers have synthesized novel phenoxyacetanilide derivatives and investigated their mechanism of action as inhibitors of cyclooxygenase (COX) enzymes, which are involved in pain and inflammation. orientjchem.org

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how specific substituents influence a molecule's efficacy and function. The type and position of functional groups—such as halogens, alkyl chains, or amino groups—on the aromatic ring are systematically varied to optimize biological activity. ontosight.ai

Materials Science: Substituted acetanilides serve as key components in the synthesis of other complex molecules, including dyes. jcsp.org.pk Research has been conducted on their use as coupling components for acid dyes intended for materials like wool and leather. jcsp.org.pk

Synthetic Organic Chemistry: Acetanilides are valuable synthetic intermediates. The acetamido group can act as an ortho-directing group in C-H bond activation reactions, providing a strategic tool for constructing more complex molecular architectures. researchgate.net

The continued exploration of substituted acetanilides highlights their role as a versatile scaffold for developing new molecules with tailored properties for a variety of applications. researchgate.netresearchgate.net

Table 2: Investigated Applications of Substituted Acetanilides

Research AreaSpecific Application / FindingReference(s)
Pharmacology Development of agents with analgesic, anti-inflammatory, antimicrobial, and anti-cancer properties. researchgate.netresearchgate.netontosight.ainih.gov
Drug Discovery Synthesis of COX-2 inhibitors for pain and inflammation management. orientjchem.org
Materials Science Use as intermediates in the synthesis of acid dyes for textiles and leather. jcsp.org.pk
Organic Synthesis Employed as directing groups for regioselective C-H bond functionalization. researchgate.net
Nanotechnology Used in the controlled assembly of gold nanoparticles. scispace.com

Scope and Objectives of Academic Inquiry for Acetanilide, 5'-amino-2'-(octyloxy)-

The specific chemical structure of Acetanilide, 5'-amino-2'-(octyloxy)- dictates the primary objectives of its academic investigation. This compound is distinguished by two key substituents on the phenyl ring: an amino (-NH2) group at the 5-position and a long-chain octyloxy (-OC8H17) group at the 2-position. These features suggest a research focus aimed at elucidating the compound's synthesis, properties, and potential applications, drawing upon the broader knowledge of substituted acetanilides.

The principal objectives of academic inquiry for this compound would include:

Synthesis and Characterization: The initial goal is to establish an efficient and reproducible synthetic route to produce high-purity Acetanilide, 5'-amino-2'-(octyloxy)-. Following synthesis, its molecular structure must be unequivocally confirmed using a suite of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are standard methods for characterizing novel acetanilide derivatives. orientjchem.org

Screening for Biological Activity: Guided by the known pharmacological profiles of other substituted acetanilides, this compound would be a candidate for biological screening. researchgate.netontosight.ai Research has indicated that related structures possessing an octyloxy chain have been studied for potential anti-inflammatory and antimicrobial effects. ontosight.ai Therefore, a primary objective would be to assess the efficacy of Acetanilide, 5'-amino-2'-(octyloxy)- in these and other relevant assays, such as anticancer and antioxidant screens. ontosight.ainih.gov

The academic inquiry into Acetanilide, 5'-amino-2'-(octyloxy)- is thus a targeted effort to build upon the rich history of acetanilide chemistry, leveraging modern synthetic and analytical methods to explore the potential of this uniquely substituted derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O2 B1664329 Acetanilide, 5'-amino-2'-(octyloxy)- CAS No. 13724-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13724-16-8

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

N-(5-amino-2-octoxyphenyl)acetamide

InChI

InChI=1S/C16H26N2O2/c1-3-4-5-6-7-8-11-20-16-10-9-14(17)12-15(16)18-13(2)19/h9-10,12H,3-8,11,17H2,1-2H3,(H,18,19)

InChI Key

LVSFFCSNXAOMQL-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)NC(=O)C

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)NC(=O)C

Appearance

Solid powder

Other CAS No.

13724-16-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetanilide, 5'-amino-2'-(octyloxy)-

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of Acetanilide, 5 Amino 2 Octyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Comprehensive searches of scientific literature and chemical databases did not yield publicly available experimental Nuclear Magnetic Resonance (NMR) data for Acetanilide (B955), 5'-amino-2'-(octyloxy)-. Therefore, a detailed analysis of its ¹H NMR, ¹³C NMR, and 2D NMR spectra cannot be provided at this time. For novel or sparsely studied compounds, such spectroscopic data is typically generated and published in peer-reviewed scientific journals following synthesis and characterization.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Protons

Experimental ¹H NMR data for Acetanilide, 5'-amino-2'-(octyloxy)- is not available in the public domain. A hypothetical analysis would involve the identification of signals corresponding to the protons on the aromatic ring, the acetamido group (-NHCOCH₃), the amino group (-NH₂), and the octyloxy side chain (-O(CH₂)₇CH₃). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be used to confirm the proton environment within the molecule.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Publicly accessible ¹³C NMR data for Acetanilide, 5'-amino-2'-(octyloxy)- could not be located. A typical ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl and methyl carbons of the acetyl group, and the eight carbons of the octyloxy chain. This would provide direct evidence for the carbon framework of the compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Experimental 2D NMR data (COSY, HSQC, HMBC) for Acetanilide, 5'-amino-2'-(octyloxy)- are not found in the surveyed literature. These advanced techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the aromatic ring and along the octyloxy chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the substitution pattern on the aromatic ring and the connection of the acetyl and octyloxy groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While experimental mass spectrometry data from peer-reviewed sources are not available, predicted data for Acetanilide, 5'-amino-2'-(octyloxy)- has been generated through computational methods and is available in public databases.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Experimentally determined High-Resolution Mass Spectrometry (HRMS) data for Acetanilide, 5'-amino-2'-(octyloxy)- has not been published. However, the theoretical monoisotopic mass can be calculated from its molecular formula, C₁₆H₂₆N₂O₂.

Calculated Molecular Data

Property Value
Molecular Formula C₁₆H₂₆N₂O₂

This table contains theoretically calculated data.

The PubChem database provides predicted collision cross-section (CCS) values for various adducts of the molecule, which are computationally derived estimates of the ion's size and shape in the gas phase. uni.lu

Predicted Mass Spectrometry Data

Adduct m/z
[M+H]⁺ 279.20671
[M+Na]⁺ 301.18865
[M-H]⁻ 277.19215
[M+NH₄]⁺ 296.23325
[M+K]⁺ 317.16259

This table is based on predicted data from PubChem, Compound CID 139042611. The values are computationally generated and not from experimental measurement. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Confirmation

Experimental Tandem Mass Spectrometry (MS/MS) data, which would provide insight into the fragmentation pathways of Acetanilide, 5'-amino-2'-(octyloxy)-, is not available in the scientific literature. An MS/MS analysis would involve selecting a precursor ion (such as the [M+H]⁺ ion) and subjecting it to collision-induced dissociation to generate product ions. The resulting fragmentation pattern would be characteristic of the molecule's structure, with expected cleavages occurring at the amide bond and along the octyloxy side chain, thereby confirming the identity and structure of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of Acetanilide, 5'-amino-2'-(octyloxy)-. The vibrational modes of the molecule are influenced by its constituent parts: the acetanilide core, the primary amino group, the octyloxy chain, and the substituted benzene (B151609) ring.

The IR and Raman spectra of Acetanilide, 5'-amino-2'-(octyloxy)- are expected to exhibit a series of characteristic bands corresponding to its various functional groups. By analyzing the spectra of related compounds like p-methyl acetanilide and phenacetin (B1679774) (4-ethoxyacetanilide), the following vibrational assignments can be predicted. nih.govspectrabase.comresearchgate.netresearchgate.net

Amide Group Vibrations: The acetanilide moiety gives rise to several distinct bands. The N-H stretching vibration is anticipated to appear as a sharp band in the region of 3300-3200 cm⁻¹. The amide I band, which is primarily due to C=O stretching, is one of the most intense absorptions in the IR spectrum and is expected around 1660-1680 cm⁻¹. researchgate.netnist.gov The amide II band, resulting from a combination of N-H bending and C-N stretching, is predicted to be in the 1550-1520 cm⁻¹ range.

Amino Group Vibrations: The primary amino (-NH₂) group will show characteristic symmetric and asymmetric stretching vibrations in the 3400-3200 cm⁻¹ region of the IR spectrum. The N-H bending (scissoring) vibration is expected to be observed around 1600-1650 cm⁻¹.

Octyloxy Group and Aromatic Ring Vibrations: The C-H stretching vibrations of the octyloxy chain's methylene (B1212753) groups and the aromatic ring are expected in the 3100-2850 cm⁻¹ region. The long alkyl chain will likely show prominent symmetric and asymmetric stretching bands for CH₂ groups around 2925 and 2855 cm⁻¹, respectively. The aromatic C-C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkage is anticipated to produce a strong band in the 1250-1200 cm⁻¹ range. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for Acetanilide, 5'-amino-2'-(octyloxy)-

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amide N-H Stretch 3300-3200
Amide C=O Stretch (Amide I) 1680-1660
Amide N-H Bend (Amide II) 1550-1520
Amino N-H Asymmetric & Symmetric Stretch 3400-3200
Amino N-H Scissoring 1650-1600
Alkyl (Octyl) C-H Stretch 2960-2850
Aromatic C-H Stretch 3100-3000
Aromatic C=C Stretch 1600-1450

The presence of both N-H groups (amide and amine) and a C=O group in Acetanilide, 5'-amino-2'-(octyloxy)- makes it a candidate for intermolecular hydrogen bonding in the solid state. These interactions can significantly influence the positions and shapes of the vibrational bands.

The N-H stretching bands of both the amide and amine groups are expected to be broader and shifted to lower frequencies in the solid-state IR spectrum compared to a dilute solution in a non-polar solvent. This is a classic indicator of hydrogen bonding. The C=O stretching (Amide I) band may also show a downward frequency shift due to its participation as a hydrogen bond acceptor. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding network within the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of Acetanilide, 5'-amino-2'-(octyloxy)- is expected to be dominated by transitions involving the π-electron system of the substituted benzene ring. The presence of the amino, acetamido, and octyloxy groups as auxochromes will influence the position and intensity of the absorption maxima. slideshare.net

The primary electronic transitions anticipated are π → π* and n → π. shu.ac.uk The π → π transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic ring. The n → π* transitions are of lower intensity and involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. masterorganicchemistry.com

For substituted anilines and acetanilides, two main absorption bands are typically observed. researchgate.netresearchgate.netresearchgate.net The presence of the electron-donating amino and octyloxy groups is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted acetanilide. An increase in the molar absorptivity (a hyperchromic effect) is also anticipated. researchgate.net

Table 2: Predicted UV-Vis Absorption Maxima for Acetanilide, 5'-amino-2'-(octyloxy)- in a Polar Solvent

Transition Predicted λmax (nm) Molar Absorptivity (ε)
π → π* ~240-260 High
π → π* ~280-300 Moderate

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are essential for assessing the purity of Acetanilide, 5'-amino-2'-(octyloxy)- and for separating it from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of non-volatile compounds like Acetanilide, 5'-amino-2'-(octyloxy)-. Given the molecule's structure, which includes a non-polar octyloxy chain and a more polar substituted aromatic ring, reversed-phase HPLC would be the most suitable technique. wikipedia.orgjordilabs.comlibretexts.org

In a reversed-phase setup, a non-polar stationary phase, such as C18-bonded silica, would be used. libretexts.org The mobile phase would consist of a polar solvent mixture, typically water or a buffer, and an organic modifier like acetonitrile (B52724) or methanol. The retention of Acetanilide, 5'-amino-2'-(octyloxy)- on the column will be primarily governed by hydrophobic interactions between the octyloxy tail and the stationary phase. Therefore, a mobile phase with a higher proportion of the organic modifier would be required to elute the compound. sielc.comchromatographyonline.com Detection would likely be performed using a UV detector set at one of the compound's absorption maxima.

Table 3: Proposed HPLC Method Parameters for Acetanilide, 5'-amino-2'-(octyloxy)-

Parameter Condition
Column C18 (Octadecylsilane), 5 µm particle size
Mobile Phase Acetonitrile/Water gradient
Detection UV at ~254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the presence of polar N-H groups in the amide and amine functionalities, Acetanilide, 5'-amino-2'-(octyloxy)- is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert these polar groups into less polar, more volatile moieties. researchgate.netlibretexts.org

Common derivatization methods include silylation or acylation. libretexts.orgnih.govsigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), would replace the active hydrogens on the nitrogen atoms with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comresearchgate.netomicsonline.org This increases the volatility and thermal stability of the molecule, allowing it to be analyzed by GC.

Once the derivatized compound is separated on the GC column, the mass spectrometer provides detailed structural information. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the derivatized molecule, as well as characteristic fragment ions resulting from the cleavage of the octyloxy chain, the acetamide (B32628) group, and the silyl (B83357) groups. This fragmentation pattern serves as a fingerprint for the identification of the compound. nih.gov

Table 4: Predicted GC-MS Analysis Approach for Derivatized Acetanilide, 5'-amino-2'-(octyloxy)-

Step Description
Derivatization Reaction with a silylating agent (e.g., BSTFA) to form a volatile derivative.
GC Separation Capillary column with a non-polar stationary phase (e.g., DB-5ms). Temperature programming to elute the compound.

| MS Detection | Electron Ionization (EI) at 70 eV. Acquisition of a full scan mass spectrum for identification. |

Computational Chemistry and Theoretical Modeling of Acetanilide, 5 Amino 2 Octyloxy

Molecular Dynamics Simulations for Conformational Analysis and Molecular Flexibility

While quantum methods are excellent for static electronic properties and optimized geometries, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into conformational changes and molecular flexibility. nih.gov

For Acetanilide (B955), 5'-amino-2'-(octyloxy)-, the long, flexible octyloxy chain and the rotatable bond of the acetamido group create a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's movement in a solvent (like water or an organic solvent) at a specific temperature. acs.org These simulations can reveal the most populated conformations, the energy barriers between different conformers, and how the molecule interacts with its environment. This is particularly important for understanding how the molecule might bind to a receptor or partition between different phases. The analysis could identify stable folded or extended conformations of the octyloxy chain and the preferred orientation of the amide group relative to the aromatic ring. aip.org

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a statistical approach that aims to predict the properties of a chemical compound based on its molecular structure. mdpi.com This is achieved by developing mathematical models that correlate chemical properties with calculated values known as molecular descriptors.

The foundation of any QSPR model is the calculation of molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's structure and can be categorized as constitutional, topological, geometric, or electronic. For Acetanilide, 5'-amino-2'-(octyloxy)-, a wide array of descriptors can be calculated using its computationally optimized geometry. researchgate.net

Constitutional Descriptors: Molecular Weight, number of specific atom types, number of rings.

Topological Descriptors: Indices that describe the connectivity of atoms.

Geometric Descriptors: Molecular surface area, molecular volume, and shape indices.

Electronic Descriptors: Dipole moment, polarizability, and orbital energies (HOMO/LUMO) derived from quantum chemical calculations. ucsb.edu

These descriptors serve as the independent variables in a QSPR model to predict properties like boiling point, solubility, or chromatographic retention time.

Table 3: Illustrative Theoretical Descriptors for Acetanilide, 5'-amino-2'-(octyloxy)- This table is for illustrative purposes only and represents the type of data generated for QSPR modeling.

Descriptor TypeDescriptor NamePredicted Value
ConstitutionalMolecular Weight292.42
ConstitutionalNumber of H-bond Acceptors3
GeometricPolar Surface Area (PSA)55.12 Ų
ElectronicLogP (Partition Coefficient)3.85
ElectronicMolar Refractivity87.6 cm³

Computational models, particularly DFT, can be used to predict various spectroscopic signatures, which can aid in the identification and characterization of a molecule. acs.org By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. mdpi.com These theoretical frequencies correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net

For Acetanilide, 5'-amino-2'-(octyloxy)-, DFT calculations could predict the characteristic vibrational modes, such as the N-H stretch of the amide, the C=O stretch of the carbonyl group, and the C-O stretch of the ether linkage. While calculated frequencies often show a systematic deviation from experimental values, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental data. arxiv.orgacs.org This predictive capability is invaluable for assigning peaks in an experimental spectrum and confirming the molecular structure.

Table 4: Comparison of Hypothetical Experimental and Predicted IR Frequencies (cm⁻¹) for Acetanilide, 5'-amino-2'-(octyloxy)- This table is for illustrative purposes only. Predicted frequencies are typically scaled to better match experimental values.

Vibrational ModePredicted Frequency (Scaled)Hypothetical Experimental Frequency
N-H Stretch (Amide)33053301
C-H Stretch (Aromatic)30803075
C-H Stretch (Aliphatic)29252924
C=O Stretch (Amide I)16701668
N-H Bend (Amide II)15451540
C-O-C Stretch (Ether)12501248

Reaction Mechanisms and Chemical Reactivity of Acetanilide, 5 Amino 2 Octyloxy

Mechanistic Investigations of Functional Group Transformations

The functional groups on the aromatic core provide distinct sites for chemical modification, each with its own characteristic reactions and mechanisms.

The 5'-amino group, being a primary aromatic amine, is a potent nucleophile and readily participates in reactions that form new bonds at the nitrogen atom.

Alkylation: Alkylation of the amino group with alkyl halides is also feasible through nucleophilic aliphatic substitution. wikipedia.org However, this reaction is often difficult to control, leading to a mixture of mono- and di-alkylated products, and potentially even a quaternary ammonium (B1175870) salt through over-alkylation. wikipedia.org Modern catalytic methods, employing catalysts based on ruthenium or nickel, have been developed to achieve selective mono-N-alkylation of aromatic amines with alcohols, offering a more controlled and atom-efficient alternative. organic-chemistry.orgrsc.org

Arylation: The formation of a diarylamine can be achieved through N-arylation reactions. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, are standard methods for coupling aryl halides with the amino group. organic-chemistry.orgorganic-chemistry.org These reactions typically involve a palladium or copper catalyst and a base to facilitate the formation of the new carbon-nitrogen bond.

Table 1: Representative Reactions of the Amino Group

Reaction TypeReagent ExampleCatalyst/ConditionsProduct Type
Acylation Acetyl Chloride (CH₃COCl)PyridineN-(5-acetamido-2-(octyloxy)phenyl)acetamide
Alkylation Methyl Iodide (CH₃I)Base (e.g., K₂CO₃)Mono-, di-, and trimethylated amine mixture
Arylation Bromobenzene (C₆H₅Br)Pd catalyst, baseN-(5-acetamido-2-(octyloxy)phenyl)aniline

The acetamido group (-NHCOCH3) is relatively stable but can undergo cleavage under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed back to the parent amino group and acetic acid. This reaction can be catalyzed by either acid or base. patsnap.com

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the amine and a carboxylate salt. acs.orguomustansiriyah.edu.iq Studies on substituted acetanilides have shown that the rate of hydrolysis is sensitive to the electronic nature of other substituents on the ring. researchgate.net Electron-donating groups, such as the amino and octyloxy groups present in this molecule, generally decrease the rate of alkaline hydrolysis compared to unsubstituted acetanilide (B955). researchgate.net

Amidation Processes: While the amide itself is the product of an amidation reaction, it can be involved in further processes. Transamidation, the exchange of the amine portion of an amide, is possible but typically requires harsh conditions or specific catalysts. More commonly, the molecule can serve as a precursor for amidation reactions after the hydrolysis of the acetamido group, regenerating the more reactive primary amine.

The benzene (B151609) ring of Acetanilide, 5'-amino-2'-(octyloxy)- is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups. fiveable.me The outcome of such reactions is determined by the cumulative directing effects of these substituents.

Directing Effects:

-NH2 (Amino): A very strong activating group, ortho, para-directing.

-OC8H17 (Octyloxy): A strong activating group, ortho, para-directing.

-NHCOCH3 (Acetamido): An activating group (less so than -NH2), ortho, para-directing. ncert.nic.inreddit.com

Positional Reactivity: The available positions for substitution are C3', C4', and C6'.

The -NH2 group at C5' directs incoming electrophiles to positions C4' (ortho) and C6' (ortho).

The -OC8H17 group at C2' directs to C3' (ortho).

The -NHCOCH3 group at C1' directs to C6' (ortho) and C4' (para).

Considering these effects, positions C4' and C6' are the most activated, as they benefit from the powerful directing effects of both the amino and acetamido groups. Position C3' is activated by the octyloxy group but may be sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C4' and C6' positions.

Influence of Reaction Conditions: In strongly acidic media, such as those used for nitration (H2SO4/HNO3), the highly basic amino group will be protonated to form the anilinium ion (-NH3+). This group is strongly deactivating and meta-directing. This would fundamentally alter the reactivity, deactivating the ring and directing incoming electrophiles to positions meta to the -NH3+ group (i.e., C1' and C3').

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionReagentPredicted Substitution Position(s)Notes
Bromination Br₂ / FeBr₃C4' and C6'Reaction proceeds under neutral or mild acid conditions.
Nitration HNO₃ / H₂SO₄C3'The -NH₂ group is protonated to -NH₃⁺, a meta-director.
Friedel-Crafts Acylation RCOCl / AlCl₃No reaction expectedThe Lewis acid catalyst (AlCl₃) will complex with the basic amino group, deactivating the ring. libretexts.org

Kinetic Studies of Key Reactions and Rate Determinants

Electrophilic Aromatic Substitution: The rate of EAS is expected to be very high due to the synergistic activating effects of the three electron-donating substituents. These groups stabilize the positive charge of the arenium ion intermediate through resonance and inductive effects, thereby lowering the activation energy of the rate-determining step. libretexts.org

Amide Hydrolysis: Kinetic studies of the alkaline hydrolysis of para-substituted acetanilides have shown a correlation between the electronic properties of the substituent and the reaction rate constant. researchgate.net Electron-donating groups tend to slow down the reaction by decreasing the electrophilicity of the carbonyl carbon, making the nucleophilic attack by the hydroxide ion less favorable. Conversely, electron-withdrawing groups accelerate the reaction. Given the presence of the strongly electron-donating amino and octyloxy groups, the rate of hydrolysis for Acetanilide, 5'-amino-2'-(octyloxy)- is predicted to be slower than that of unsubstituted acetanilide. researchgate.net

Photochemical and Thermochemical Reaction Pathways

Photochemical Reactions: Aromatic amines are known to be photochemically active. researchgate.net Upon absorption of UV light, Acetanilide, 5'-amino-2'-(octyloxy)- could undergo several transformations. The initiation process may involve the formation of an excited singlet state, followed by electron transfer to generate a radical cation. rsc.org Potential reaction pathways include photodissociation of the N-H bond of the amino group or the C-N bond of the amide, and photooxidation, particularly in the presence of oxygen and photosensitizers. nih.gov

Thermochemical Pathways: In the absence of reactive partners, the molecule will undergo thermal decomposition at sufficiently high temperatures. This process typically involves the cleavage of the weakest bonds first. The C-N and C-O bonds of the substituents would be likely points of initial fragmentation, potentially leading to the formation of complex mixtures and the release of toxic fumes, characteristic of aniline (B41778) derivatives. aip.org

Degradation Mechanisms in Controlled Chemical Environments

The stability of Acetanilide, 5'-amino-2'-(octyloxy)- is dependent on the chemical environment.

Oxidative Degradation: The primary amino group is particularly susceptible to oxidation. Treatment with strong oxidizing agents can lead to the formation of colored products like nitroso and nitro compounds, or complex polymeric materials. aip.org Under very harsh conditions, the aromatic ring itself can be cleaved.

Biodegradation: In biological or environmental systems, microbial degradation is a likely pathway. Studies on related compounds suggest that the degradation of acetanilides often begins with enzymatic hydrolysis of the amide bond by an amidase to yield the corresponding aniline derivative and acetic acid. nih.gov The resulting aromatic amine can then be further degraded by dioxygenase enzymes, which catalyze the hydroxylation and subsequent cleavage of the aromatic ring. asm.orgresearchgate.net

Crystallographic and Solid-State Data for Acetanilide, 5'-amino-2'-(octyloxy)- Not Found in Publicly Available Literature

A comprehensive search for crystallographic and solid-state characterization data on the chemical compound Acetanilide, 5'-amino-2'-(octyloxy)- has yielded no specific research findings. Despite a thorough investigation for scholarly articles, crystallographic databases, and spectroscopic data, no publications containing single-crystal X-ray diffraction, powder X-ray diffraction, or solid-state NMR studies for this particular compound could be located.

Consequently, it is not possible to provide a detailed article on the crystallographic studies and solid-state characteristics of Acetanilide, 5'-amino-2'-(octyloxy)- as outlined in the requested structure. The required scientifically accurate content, including data tables and detailed research findings for the following sections, is absent from the available scientific literature:

Crystallographic Studies and Solid State Characteristics of Acetanilide, 5 Amino 2 Octyloxy

Solid-State NMR Spectroscopy for Local Structural Information

While general methodologies and the importance of these analytical techniques in characterizing related organic molecules are well-documented, specific experimental data and structural details for Acetanilide (B955), 5'-amino-2'-(octyloxy)- remain unpublished or are not indexed in accessible databases. Therefore, the generation of a thorough and informative article focusing solely on this compound is not feasible at this time.

Advanced Derivatives and Analogues of Acetanilide, 5 Amino 2 Octyloxy : Design and Synthetic Strategies

Systematic Modification of the Octyloxy Chain for Tunable Properties

Chain Length Variation: One of the most straightforward modifications is to vary the length of the alkyl chain. Synthesizing a homologous series, from shorter (e.g., butoxy) to longer (e.g., dodecyloxy) chains, can systematically alter the hydrophobicity of the resulting compounds. This is typically achieved by Williamson ether synthesis, reacting the precursor 5-amino-2-hydroxyacetanilide with the corresponding alkyl halide (R-X) in the presence of a base.

Introduction of Unsaturation: The incorporation of double or triple bonds into the alkyl chain can introduce conformational rigidity and potential sites for further reactions. For example, using an alkenyl halide like 8-bromo-1-octene (B45317) in the Williamson ether synthesis would yield a terminal alkene. This double bond can then be used for subsequent modifications such as epoxidation, dihydroxylation, or polymerization.

Branching and Cyclization: Introducing branching (e.g., using a 2-ethylhexyl group instead of an n-octyl group) can disrupt crystal packing and potentially increase solubility in non-polar solvents. Incorporating cyclic structures, such as a cyclohexyloxy group, can also significantly alter the molecule's shape and rigidity.

Functionalization: The terminal end of the octyloxy chain can be functionalized to introduce new chemical properties. This can be achieved by starting with a bifunctional alkylating agent, such as 8-bromo-1-octanol. After etherification, the terminal hydroxyl group can be converted into other functional groups, such as esters, ethers, or azides, opening up avenues for conjugation to other molecules.

Table 1: Representative Modifications of the 2'-Alkoxy Chain and Their Potential Effects This table presents hypothetical data based on general chemical principles to illustrate the effects of chain modification.

Alkoxy GroupModification StrategyAnticipated Change in PropertyPotential Synthetic Precursor
ButoxyChain Length Variation (Shorter)Increased hydrophilicity1-Bromobutane
DodecyloxyChain Length Variation (Longer)Increased lipophilicity1-Bromododecane
Oct-7-en-1-yloxyIntroduction of UnsaturationIntroduces reactive site, alters conformation8-Bromo-1-octene
2-EthylhexyloxyBranchingIncreased solubility, disruption of packing1-Bromo-2-ethylhexane
8-HydroxyoctyloxyFunctionalizationProvides site for further conjugation8-Bromo-1-octanol

Derivatization at the Amino Group for Expanded Chemical Diversity

The 5'-amino group is a primary nucleophilic site, making it an ideal handle for a wide range of chemical transformations. Derivatization at this position can introduce new functionalities, alter electronic properties, and provide points of attachment for larger molecular systems.

Acylation: The amino group can be readily acylated using various acyl chlorides or anhydrides to form amides. This transformation can be used to introduce a wide variety of substituents. For instance, reaction with acryloyl chloride would introduce a polymerizable group, while reaction with a long-chain fatty acyl chloride would significantly increase lipophilicity.

Alkylation and Arylation: N-alkylation can be achieved using alkyl halides, although over-alkylation to form tertiary amines is a possibility that needs to be controlled. Reductive amination with aldehydes or ketones provides a more controlled route to mono- or di-alkylated products. N-arylation, for example through Buchwald-Hartwig amination, can introduce additional aromatic systems.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or dansyl chloride) yields stable sulfonamides. rsc.org Dansylation, in particular, introduces a fluorescent tag, which can be useful for analytical and imaging applications. rsc.org

Formation of Schiff Bases and Heterocycles: Condensation of the amino group with aldehydes or ketones results in the formation of imines (Schiff bases). These can be stable compounds in their own right or can serve as intermediates for the synthesis of various heterocyclic systems, such as benzodiazepines or quinolines, depending on the chosen reaction partners and conditions. scispace.com

Table 2: Examples of Derivatization Reactions at the 5'-Amino Group This table provides illustrative examples of potential derivatization reactions based on the known reactivity of aromatic amines.

ReagentReaction TypeResulting Functional GroupPotential Application
Acetyl ChlorideAcylationAmideModulation of electronic properties
Methyl IodideAlkylationSecondary/Tertiary AmineAlteration of basicity
Dansyl ChlorideSulfonylationSulfonamideFluorescent labeling
BenzaldehydeCondensationImine (Schiff Base)Intermediate for heterocycle synthesis
Acryloyl ChlorideAcylationAcrylamide (B121943)Introduction of a polymerizable group

Introduction of Additional Substituents on the Aromatic Ring

The existing acetamido and octyloxy groups on the aromatic ring direct the position of subsequent electrophilic aromatic substitution reactions. The 2'-octyloxy group is a strongly activating ortho-, para-director, while the 5'-amino group (or its parent acetamido group) is also an activating ortho-, para-director. Their relative positions and directing effects must be considered when planning further substitutions.

The acetamido group (-NHCOCH₃) is an ortho, para-directing group. The octyloxy group (-OC₈H₁₇) is also an ortho, para-directing group. The positions ortho to the octyloxy group are C1' and C3'. The positions ortho to the acetamido group are C4' and C6'. The positions para to the octyloxy group and acetamido group are C5' and C2' respectively, which are already substituted. Therefore, incoming electrophiles will be directed to the C3', C4', and C6' positions. Steric hindrance from the existing large octyloxy group might disfavor substitution at the C3' position.

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using standard electrophilic halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide, or I₂ with an oxidizing agent). Halogens can alter the electronic properties of the ring and also serve as handles for further cross-coupling reactions.

Nitration: Nitration of the aromatic ring can be performed using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can be subsequently reduced to an amino group, allowing for further derivatization at a new position on the ring.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation can introduce alkyl or acyl groups onto the ring. s3waas.gov.in Acylation is generally preferred as it is less prone to rearrangement and the resulting ketone can be reduced to an alkyl group if desired. These reactions are typically catalyzed by a Lewis acid like AlCl₃.

Synthesis of Polymeric Acetanilide (B955) Analogues

Polymeric materials based on the Acetanilide, 5'-amino-2'-(octyloxy)- scaffold can be designed by introducing a polymerizable functional group onto the monomer unit. This allows for the creation of macromolecules where the specific properties of the acetanilide derivative are incorporated into a larger polymeric structure.

Chain-Growth Polymerization: Monomers suitable for chain-growth polymerization (e.g., radical, cationic, or anionic polymerization) can be synthesized by introducing a vinyl, styryl, or acrylic group. For example, acylation of the 5'-amino group with acryloyl chloride or methacryloyl chloride would yield a polymerizable acrylamide or methacrylamide (B166291) monomer. This monomer could then be homopolymerized or copolymerized with other vinyl monomers to tune the properties of the final polymer.

Step-Growth Polymerization: For step-growth polymerization, monomers with two reactive functional groups are required. The parent compound could be modified to create such a monomer. For instance, if a carboxylic acid group were introduced onto the aromatic ring (e.g., via carboxylation of a halogenated derivative), the resulting amino-acid-like monomer could potentially undergo polymerization to form a polyamide. Alternatively, functionalization of both the amino group and the terminus of the octyloxy chain with reactive groups could lead to the formation of polyesters or polyethers.

The synthesis of such polymeric analogues allows for the development of materials with potential applications in areas such as coatings, functional films, or biomaterials, where the properties of the monomer unit can be expressed on a macroscopic scale.

Structure Property Relationships in Acetanilide, 5 Amino 2 Octyloxy and Its Derivatives

Correlation of Molecular Structure with Spectroscopic Signatures

The spectroscopic characteristics of Acetanilide (B955), 5'-amino-2'-(octyloxy)- are a direct reflection of its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a detailed picture of the compound's atomic arrangement and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the protons on the aromatic ring are expected to show distinct chemical shifts due to the electronic effects of the substituents. The powerful electron-donating amino (-NH₂) and octyloxy (-OC₈H₁₇) groups will cause the aromatic protons to be shielded, shifting their signals upfield compared to unsubstituted acetanilide. uni-tuebingen.dechemicalbook.com The acetamido group (-NHCOCH₃), being electron-withdrawing, will have a deshielding effect. The long alkyl chain of the octyloxy group will produce a series of overlapping signals in the upfield region of the spectrum.

In ¹³C NMR spectroscopy, the carbon atoms of the phenyl ring will also exhibit shifts influenced by the substituents. The carbons directly attached to the amino and octyloxy groups will be significantly shielded (shifted to lower ppm values), while the carbon attached to the acetamido group will be deshielded. The eight carbon atoms of the octyloxy chain will give rise to distinct signals in the aliphatic region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Acetanilide, 5'-amino-2'-(octyloxy)-, the molecular ion peak would correspond to its molecular weight of 278.39 g/mol . targetmol.cnuni.lu The fragmentation pattern would likely involve cleavage of the octyloxy chain, loss of the acetyl group, and other characteristic fragmentations of the acetanilide core, providing valuable structural information.

Interactive Table: Predicted Spectroscopic Data for Acetanilide, 5'-amino-2'-(octyloxy)-
Spectroscopic Technique Predicted Key Features Influencing Structural Component
¹H NMRUpfield shifts for aromatic protonsElectron-donating -NH₂ and -OC₈H₁₇ groups
Complex signals in the 0.8-4.0 ppm range-OC₈H₁₇ alkyl chain
Singlet around 2.1 ppm-COCH₃ group
¹³C NMRShielded aromatic carbons-NH₂ and -OC₈H₁₇ groups
Deshielded carbonyl carbon-C=O of the amide
Multiple signals in the aliphatic region-OC₈H₁₇ alkyl chain
IR SpectroscopyN-H stretches (3300-3500 cm⁻¹)-NH₂ and -NHCOCH₃ groups
Strong C=O stretch (1650-1690 cm⁻¹)Amide group
C-O stretchEther linkage
Mass SpectrometryMolecular ion peak at m/z 278.39Entire molecule
Fragmentation of the octyloxy chain-OC₈H₁₇ group

Influence of Substituents on Chemical Reactivity and Stability

The substituents on the phenyl ring of Acetanilide, 5'-amino-2'-(octyloxy)- significantly modulate its chemical reactivity and stability.

The presence of two strong electron-donating groups, the amino and octyloxy groups, activates the aromatic ring towards electrophilic substitution reactions. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The acetamido group, being an ortho, para-director but deactivating, will also influence the regioselectivity of such reactions. The interplay of these directing effects can lead to a variety of substitution products depending on the reaction conditions.

The primary amino group is a site of nucleophilicity and can undergo reactions such as acylation, alkylation, and diazotization. nih.gov For instance, it can be further functionalized to introduce other chemical moieties, thereby creating a range of derivatives with potentially new properties. The amide linkage, while generally stable, can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline (B41778) derivative and acetic acid.

The long octyloxy chain, being largely aliphatic, is relatively inert to many chemical transformations. However, its presence can sterically hinder reactions at the adjacent positions on the aromatic ring.

In terms of stability, the compound is expected to be stable under normal conditions. However, like many organic compounds, it may be susceptible to oxidation, particularly at the amino group, and degradation upon exposure to strong oxidizing agents, extreme pH conditions, or high temperatures.

Structure-Solubility Relationships in Various Solvent Systems

The solubility of Acetanilide, 5'-amino-2'-(octyloxy)- in different solvents is governed by the balance between its polar and nonpolar components.

The molecule possesses several polar functional groups capable of hydrogen bonding: the amino group, the amide group (both N-H and C=O), and the ether oxygen. These groups contribute to its solubility in polar protic solvents like water and alcohols. ijstr.org However, the presence of the large, nonpolar octyloxy chain and the phenyl ring introduces significant hydrophobic character. This dual nature suggests that the compound will exhibit amphiphilic properties.

Consequently, its solubility in water is expected to be limited. In a study on the solubility of amino acids, it was observed that increasing the non-polar portion of the molecule generally decreases its aqueous solubility. at.uauri.eduresearchgate.net Conversely, it is likely to be readily soluble in a range of organic solvents, from moderately polar ones like ethanol (B145695) and acetone (B3395972) to nonpolar solvents such as toluene (B28343) and hexane, due to the favorable van der Waals interactions between the octyloxy chain and the solvent molecules.

The solubility can be significantly altered by changing the pH of the medium. In acidic solutions, the amino group will be protonated to form an ammonium (B1175870) salt, which will increase its solubility in water. Conversely, in strongly basic solutions, the amide N-H proton could potentially be removed, although this is less likely under typical conditions.

Interactive Table: Predicted Solubility of Acetanilide, 5'-amino-2'-(octyloxy)-
Solvent Type Predicted Solubility Rationale
WaterLowDominant hydrophobic character of the octyloxy chain and phenyl ring.
Polar Protic (e.g., Ethanol)Moderate to HighHydrogen bonding capability of polar groups and favorable interactions with the alkyl chain. ijstr.org
Polar Aprotic (e.g., Acetone)Moderate to HighDipole-dipole interactions with polar functional groups.
Nonpolar (e.g., Hexane)Moderate to HighVan der Waals interactions with the long octyloxy chain.
Acidic Aqueous SolutionIncreasedProtonation of the amino group to form a more soluble salt.
Basic Aqueous SolutionSlightly IncreasedPotential for deprotonation, though less significant.

Impact of Molecular Design on Material Science Performance

The specific molecular design of Acetanilide, 5'-amino-2'-(octyloxy)- suggests potential for its application in material science, particularly in areas concerning optical properties and self-assembly.

Optical Properties: The extended π-conjugated system of the substituted benzene (B151609) ring, coupled with the electron-donating and electron-withdrawing groups, can give rise to interesting optical properties. nih.gov Such "push-pull" systems are known to exhibit phenomena like fluorescence and non-linear optical activity. The amino and octyloxy groups act as electron donors (push), while the acetamido group acts as an electron acceptor (pull), creating an intramolecular charge transfer character upon photoexcitation. The specific wavelengths of absorption and emission would be dependent on the electronic nature of these substituents and the solvent environment. Modification of these groups in derivatives could be used to tune the optical properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Self-Assembly Behavior: The amphiphilic nature of the molecule, with its polar head (amino, acetamido, and ether groups) and long nonpolar tail (octyloxy chain), makes it a candidate for self-assembly into ordered supramolecular structures. beilstein-journals.org In aqueous environments, these molecules could potentially form micelles or vesicles, with the hydrophobic tails aggregating to minimize contact with water and the polar heads exposed to the aqueous phase. In nonpolar solvents, reverse micelles might form. Furthermore, the potential for intermolecular hydrogen bonding between the amino and amide groups, along with π-π stacking interactions between the aromatic rings, can drive the formation of more complex, ordered assemblies like liquid crystals or gels. nih.gov The length and nature of the alkyl chain are critical factors that can be modified to control the self-assembly behavior and the morphology of the resulting nanostructures.

Applications in Materials Science and Advanced Chemical Syntheses

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Acetanilide (B955) and its derivatives are recognized as important intermediates in organic synthesis, serving as precursors for a wide range of more complex molecules, including pharmaceuticals and dyes. The presence of multiple functional groups on the Acetanilide, 5'-amino-2'-(octyloxy)- molecule—specifically the amino group and the activated aromatic ring—offers several handles for synthetic transformations.

The primary amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in condensation reactions to form larger molecular scaffolds. For instance, amino groups are pivotal in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. elsevierpure.com The synthesis of quinazolinone derivatives, for example, can start from amino-functionalized precursors. nih.gov While specific examples detailing the use of 5'-amino-2'-(octyloxy)acetanilide in the synthesis of named complex molecules are not prevalent in publicly accessible literature, its structural motifs suggest its potential as a precursor for various heterocyclic systems. The general synthetic utility of amino-substituted acetanilides is well-established in the creation of compounds with desired biological or material properties. nih.gov

Table 1: Potential Synthetic Transformations of Acetanilide, 5'-amino-2'-(octyloxy)-

Functional GroupPotential ReactionsResulting Structures
Primary Amino GroupDiazotization, Sandmeyer Reaction, Schiemann ReactionHalogenated, cyano, or hydroxylated derivatives
Condensation ReactionsImines, amides, heterocyclic rings (e.g., quinolines, benzodiazepines)
Aromatic RingElectrophilic Aromatic SubstitutionFurther functionalization of the benzene (B151609) ring

Applications in Dye and Pigment Chemistry: Modulating Optical Properties

The field of dye and pigment chemistry heavily relies on molecules that can absorb and reflect light in the visible spectrum, a property dictated by the presence of chromophores and auxochromes. Acetanilide, 5'-amino-2'-(octyloxy)- is a prime candidate for use as a coupling component in the synthesis of azo dyes, which constitute a significant class of synthetic colorants. ekb.egnih.gov

The synthesis of azo dyes typically involves the reaction of a diazonium salt with an electron-rich coupling component. jchemrev.comunb.ca The amino group on the Acetanilide, 5'-amino-2'-(octyloxy)- molecule makes the aromatic ring electron-rich, thus facilitating the coupling reaction. Furthermore, both the amino (-NH2) and the octyloxy (-OC8H17) groups act as powerful auxochromes. Auxochromes are functional groups that, when attached to a chromophore (in this case, the azo group that would be formed), can intensify and shift the wavelength of light absorption, thereby influencing the final color of the dye. scienceworldjournal.org

The long octyloxy chain also enhances the solubility of the resulting dye in nonpolar media and can improve its affinity for hydrophobic materials such as synthetic fibers. scispace.com The specific substitution pattern on the benzene ring, with the amino and octyloxy groups, would be expected to produce dyes with distinct colors, likely in the yellow to red range, depending on the diazonium salt used. nih.gov The modulation of these optical properties is a key aspect of designing new dyes for various applications, from textiles to advanced optical materials. sciencepub.net

Table 2: Influence of Functional Groups on Dye Properties

Functional GroupRoleEffect on Optical Properties
Amino (-NH2)AuxochromeIntensifies color, typically causes a bathochromic (red) shift
Octyloxy (-OC8H17)Auxochrome, Solubilizing GroupIntensifies color, enhances solubility in organic media, can influence lightfastness

Utilization in Polymer and Coating Science as Stabilizers or Modifiers

Derivatives of aniline (B41778) and phenols are known to function as stabilizers in polymeric materials and coatings by inhibiting degradative processes initiated by heat, light, and oxygen. The chemical structure of Acetanilide, 5'-amino-2'-(octyloxy)- suggests its potential utility in this domain. The presence of the amino group, which can act as a radical scavenger, is a key feature of many antioxidants and stabilizers used in polymers.

While specific studies on the use of 5'-amino-2'-(octyloxy)acetanilide as a polymer additive are not widely documented, the general principles of polymer stabilization support this potential application. Aniline derivatives can interrupt the free-radical chain reactions that lead to polymer degradation. The long octyloxy chain would enhance the compound's compatibility with various polymer matrices, reducing the likelihood of leaching and improving its long-term effectiveness. In coatings, such additives can improve weather resistance and prevent discoloration. nih.gov

Exploration in Advanced Materials: Self-Assembled Systems and Thin Films

The molecular structure of Acetanilide, 5'-amino-2'-(octyloxy)- is amphiphilic, characterized by a hydrophilic polar head (the amino and acetamido groups) and a long, nonpolar hydrophobic tail (the octyloxy chain). This amphiphilic nature makes it a candidate for self-assembly into ordered structures in solution and at interfaces.

Amphiphilic molecules can spontaneously form a variety of aggregates, such as micelles, vesicles, and liquid crystals, in a suitable solvent. mdpi.com In aqueous environments, the hydrophobic tails would aggregate to minimize contact with water, while the hydrophilic heads would remain exposed to the aqueous phase, potentially forming micelles. Such self-assembled structures have applications in drug delivery, nanotechnology, and materials science.

Furthermore, the amphiphilic character of this molecule makes it suitable for the formation of Langmuir-Blodgett (LB) films. nih.gov LB technology allows for the creation of highly ordered monomolecular layers on a solid substrate. nih.gov These ultrathin films have potential applications in sensors, electronic devices, and surface modification. Studies on similar amino acid derivatives have shown their ability to form stable Langmuir films. researchgate.netresearchgate.net The ability to control the molecular organization at this level is crucial for the development of advanced materials with tailored properties.

Table 3: Potential Self-Assembled Structures and Applications

Self-Assembled StructureDriving ForcePotential Application
MicellesHydrophobic effect in polar solventsSolubilization of nonpolar substances, microreactors
Langmuir-Blodgett FilmsInterfacial assembly and compressionMolecular electronics, sensors, surface functionalization

Role in Catalysis and Inhibition in Non-Biological Chemical Processes

The functional groups present in Acetanilide, 5'-amino-2'-(octyloxy)- suggest potential roles in catalysis and the inhibition of chemical reactions. The amino group can coordinate with metal ions, making the compound a potential ligand for metal-based catalysts. Such catalysts are widely used in a variety of organic transformations, including hydrogenation and oxidation reactions. nsf.govnih.gov While specific catalytic applications of this particular molecule are not extensively reported, the broader class of aniline derivatives has been explored in catalysis. mdpi.comacs.org

Conversely, the compound may act as an inhibitor in certain chemical processes. Aniline and phenol (B47542) derivatives are known to be effective radical scavengers and antioxidants. nih.govresearchgate.netchemrxiv.org The amino group can donate a hydrogen atom to quench reactive radicals, thereby terminating chain reactions. This property is particularly relevant in preventing the oxidation of organic materials. The antioxidant activity of aniline derivatives has been studied, and it is known that the position and nature of substituents on the aromatic ring play a crucial role in their effectiveness. nih.gov The electron-donating nature of the amino and octyloxy groups in Acetanilide, 5'-amino-2'-(octyloxy)- would likely enhance its radical scavenging capabilities. nih.govrsc.org

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of Acetanilide (B955), 5'-amino-2'-(octyloxy)- will likely move away from traditional methods towards more sustainable and efficient "green chemistry" approaches. sustainability-directory.comsustainability-directory.com Current synthetic routes for similar aromatic amines often rely on multi-step processes that may use hazardous reagents and generate significant waste. rsc.org Future research should focus on developing novel synthetic pathways that adhere to the principles of green chemistry, such as waste prevention and the use of renewable feedstocks. sustainability-directory.comresearchgate.net

Key areas for development include:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of aromatic amines is a promising green alternative to traditional chemical methods. researchgate.net Research could explore enzymatic pathways for the amination or functionalization of precursors to Acetanilide, 5'-amino-2'-(octyloxy)-, potentially leading to higher selectivity and milder reaction conditions.

Catalytic Hydrogenation: Ruthenium-catalyzed hydrogenation-decarbonylation of amino acids is an emerging sustainable process for producing primary amines from renewable resources. chemistryviews.org Investigating similar catalytic systems could provide a more environmentally friendly route to key intermediates.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or bio-based solvents is a critical aspect of sustainable synthesis. sustainability-directory.com The development of synthetic methods for Acetanilide, 5'-amino-2'-(octyloxy)- in these solvent systems would significantly reduce the environmental impact of its production. sustainability-directory.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. rsc.org Future methodologies should aim for catalyst-free, step-efficient functionalization to minimize waste. organic-chemistry.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

ParameterTraditional SynthesisPotential Sustainable Synthesis
Starting MaterialsOften petrochemical-basedRenewable feedstocks, bio-based precursors rsc.org
CatalystsStoichiometric reagents, heavy metalsBiocatalysts (enzymes), efficient metal catalysts (e.g., Ruthenium) researchgate.netchemistryviews.org
SolventsVolatile organic compounds (VOCs)Water, supercritical CO2, bio-solvents sustainability-directory.com
Waste GenerationOften high, with hazardous byproductsMinimized through high atom economy and recyclable catalysts rsc.org

Exploration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the synthesis of Acetanilide, 5'-amino-2'-(octyloxy)-, a detailed understanding of reaction kinetics, mechanisms, and pathways is essential. mt.comperkinelmer.com Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) and real-time monitoring are invaluable for gaining this insight. mt.comrsc.org

Future research will benefit from the application of Process Analytical Technology (PAT) tools, particularly Fourier Transform Infrared (FTIR) spectroscopy. xjtu.edu.cn ReactIR, an in situ FTIR technique, can directly track the concentration changes of reactants, intermediates, and products throughout a chemical reaction in real-time. mt.comrsc.orgnih.gov This provides highly specific information that can be used to:

Determine reaction endpoints accurately.

Identify and characterize transient intermediates.

Elucidate complex reaction mechanisms. nih.gov

Optimize reaction variables like temperature, pressure, and catalyst loading for improved yield and purity.

Other advanced techniques could also be employed. For instance, Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique for automated reaction monitoring that offers extraordinary selectivity. acs.org The coupling of stopped-flow instruments with FT-IR spectrometers can also provide significant chemical information for very fast reactions. perkinelmer.com The data generated from these methods are often complex, requiring sophisticated analysis techniques like chemometrics to identify patterns and trends.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Design

For Acetanilide, 5'-amino-2'-(octyloxy)-, AI and ML could be leveraged in several ways:

Property Prediction: ML models can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new molecules. azom.com This could be used to predict the solubility, thermal stability, electronic properties, or potential biological activity of derivatives of Acetanilide, 5'-amino-2'-(octyloxy)-, guiding the design of new functional materials.

Generative Models: AI can generate novel molecular structures that are optimized for a specific target property. mdpi.compatsnap.com For example, a generative model could propose modifications to the Acetanilide, 5'-amino-2'-(octyloxy)- scaffold to enhance its performance in a specific application, such as a dye or a polymer component.

Reaction Prediction: AI tools can predict the outcomes of chemical reactions, identify optimal reaction conditions, and even propose novel synthetic routes. patsnap.comtechnologynetworks.com This could significantly speed up the development of efficient and sustainable methods for producing this compound and its analogues. Researchers have developed data-driven approaches that combine automated experiments with machine learning to better understand chemical reactivity. technologynetworks.com

Emerging Applications in Niche Chemical and Materials Science Fields

The unique structure of Acetanilide, 5'-amino-2'-(octyloxy)- suggests its potential use as a building block in various niche areas of chemical and materials science. The aromatic amine core is a common feature in conductive polymers and dyes, while the long octyloxy chain can impart solubility and influence material morphology.

Potential future applications to be explored include:

Functionalized Polymers: The compound could be incorporated as a monomer or a functional additive into polymers. For example, polymers containing phosphine (B1218219) oxide functions have applications as flame-retardant materials and sorbents for metal ions. mdpi.com Similarly, functionalization could lead to polymers with specific surface properties. drexel.edu The amino group on the molecule provides a reactive site for polymerization or grafting onto other materials.

Conductive Materials: Polyaniline is a well-known conductive polymer, and its properties can be tuned through functionalization. researchgate.net Acetanilide, 5'-amino-2'-(octyloxy)- could be investigated as a precursor for novel conductive polymers, where the octyloxy group could enhance solubility and processability.

Organic Dyes and Pigments: The chromophoric nature of the substituted aniline (B41778) structure suggests potential applications in the field of dyes. mdpi.com Research could focus on modifying the molecule to tune its color and properties like lightfastness for use in advanced textiles or electronic displays. researchgate.net

Smart Materials: Functionalized engineering materials are sought after for applications in sensors, batteries, and other electrochemical devices. researchgate.net The specific combination of functional groups in Acetanilide, 5'-amino-2'-(octyloxy)- could be exploited in the design of materials that respond to external stimuli.

Table 2: Potential Niche Applications and Relevant Molecular Features

Potential Application AreaKey Molecular FeatureResearch Goal
Conductive PolymersAromatic Amine CoreSynthesize soluble and processable conductive materials researchgate.net
Advanced DyesSubstituted Aniline StructureDevelop dyes with tailored colors and high stability mdpi.com
Functional AdditivesOctyloxy ChainModify polymer properties such as solubility and surface energy drexel.edu
Sensor MaterialsAmino Group and Aromatic RingCreate materials that interact selectively with target analytes researchgate.net

Collaborative Research Opportunities Across Chemistry Disciplines

The full exploration of Acetanilide, 5'-amino-2'-(octyloxy)- will require a highly interdisciplinary approach, fostering collaborations between different branches of chemistry. ucsb.edufrontiersin.org The complexity of modern chemical research, from molecular design to material application, necessitates the integration of diverse expertise. uchicago.edubirmingham.ac.uk

Key collaborative opportunities include:

Synthetic and Computational Chemistry: Synthetic organic chemists can work with computational chemists to design and execute more efficient synthetic routes. substack.com Computational models can predict reaction outcomes and molecular properties, guiding experimental work and reducing the need for trial-and-error approaches. researchgate.netacs.org A collaboration between Merck and the University of California, Berkeley, for example, aims to use machine learning to find the best catalysts for chemical processes. chemistryviews.org

Materials Science and Physical Chemistry: The development of new materials based on this compound would benefit from collaboration between materials scientists and physical chemists. Physical chemists can characterize the spectroscopic and electronic properties of new materials, while materials scientists can engineer these materials into functional devices.

Organic Chemistry and Chemical Engineering: Scaling up the synthesis of Acetanilide, 5'-amino-2'-(octyloxy)- from the laboratory to industrial production requires the expertise of chemical engineers. They can help design and optimize processes to ensure they are safe, efficient, and economically viable.

Such interdisciplinary efforts, where teams of goal-oriented individuals share ideas and tools, are essential for driving innovation and translating fundamental research into practical applications. substack.combu.edu

Intellectual Property and Patent Landscape for Acetanilide, 5 Amino 2 Octyloxy

Analysis of Existing Patents Pertaining to Synthesis and Non-Clinical Applications

A detailed search of patent databases reveals no patents explicitly claiming the specific chemical structure of Acetanilide (B955), 5'-amino-2'-(octyloxy)-. This suggests that the compound may either be a novel entity that has not yet been the subject of a patent application or it may fall within the scope of broader, more generic patent claims, often referred to as Markush structures. patentdraftingcatalyst.comeconstor.eu Markush claims define a class of related chemical compounds, allowing a patent to cover numerous structures with a single claim. patentdraftingcatalyst.com

While direct patents for the target compound are not available, an analysis of patents for structurally related acetanilide and aniline (B41778) derivatives provides insight into the patenting trends and potential areas of application. These patents typically focus on novel synthesis methods or the application of these compounds in various industrial fields. For instance, patents in this domain often cover new catalytic processes, methods for introducing specific functional groups, or the use of these compounds as intermediates in the synthesis of more complex molecules. google.comgoogle.comgoogle.com

Non-clinical applications for aniline derivatives are diverse and well-documented in patent literature, ranging from their use in the synthesis of dyes and pigments to their role as precursors in the manufacturing of pharmaceuticals and agrochemicals. transparencymarketresearch.commarkwideresearch.com For example, a patent might claim a series of substituted anilines for their utility in creating new colorfast dyes for textiles. Another might focus on their role as building blocks for active pharmaceutical ingredients (APIs). justia.com The presence of both an amino group and a long-chain alkoxy group on the acetanilide scaffold suggests potential applications where surface activity or solubility in non-polar environments is desirable.

Below is a table of representative patents for related aniline and acetanilide derivatives, illustrating the typical focus of such intellectual property.

Patent NumberTitleKey Claims Relevant to Synthesis and ApplicationPotential Non-Clinical Application
US5117061AProcess of preparing substituted anilinesA process for preparing 2,6-dialkyl-4-dialkylaminomethylaniline by reacting a secondary amine and an aldehyde with a primary aniline. google.comChemical intermediate for more complex molecules. google.com
CN102180800ASynthesis method of aniline compoundA method for synthesizing aniline compounds from aryl boric acid compounds and ammonia (B1221849) water using a cuprous catalyst. google.comVersatile synthesis of aniline derivatives for use in drugs, polymers, and natural products. google.com
CN107652198BProcess for preparing acetanilideA method for preparing acetanilide by mixing aniline, an acetylation reagent, a dehydrating agent, and a catalyst. google.comRaw material for sulfonamides, dye intermediates, and preservatives. google.com
CN101328133AA kind of synthetic method of m-aminoacetanilideA synthesis method for m-aminoacetanilide, a widely used chemical raw material. google.comIntermediate for fast dyes and pharmaceuticals. google.com

Patenting Strategies for Novel Derivatives and Methodologies

Given that Acetanilide, 5'-amino-2'-(octyloxy)- appears to be a novel compound, a number of patenting strategies could be employed to protect it and its derivatives. A primary strategy would be to file a composition of matter patent, which claims the molecule itself. This is the strongest form of protection, as it covers the compound regardless of its method of synthesis or its application.

To broaden the scope of protection, a Markush structure could be claimed. This would involve defining a generic chemical structure where certain parts of the molecule can be varied. For example, a patent could claim a family of compounds where the octyloxy group is replaced by other alkoxy groups of varying chain lengths (e.g., C4 to C12 alkyl chains). Similarly, the amino group's position or the substitution pattern on the aniline ring could be varied. This strategy would prevent competitors from making minor modifications to the core structure to circumvent the patent. econstor.eu

In addition to claiming the compounds themselves, new methods of synthesizing Acetanilide, 5'-amino-2'-(octyloxy)- and its derivatives could also be patented. If a novel synthetic route is developed that is more efficient, cost-effective, or environmentally friendly than existing methods, this process can be protected. researchgate.net Such a patent would not prevent others from making the compound by a different method, but it could provide a significant commercial advantage.

Furthermore, new non-clinical applications of the compound could be the subject of a use patent. If it is discovered that Acetanilide, 5'-amino-2'-(octyloxy)- has, for example, unique properties as a dye, a polymer additive, or an intermediate in a specific chemical transformation, a patent can be sought for that particular use.

Implications of Intellectual Property on Academic and Industrial Research and Development

The intellectual property landscape has profound implications for both academic and industrial research and development (R&D). For academic researchers, the existence of broad patents covering a class of compounds can create barriers to research, as the use of patented compounds, even for non-commercial research purposes, may technically constitute infringement. However, the absence of a specific patent for Acetanilide, 5'-amino-2'-(octyloxy)- suggests that this particular molecule may be freely synthesized and studied in an academic setting. Should a university research group discover a novel and commercially viable application for the compound, they would be in a strong position to file for patent protection, potentially leading to licensing opportunities with industrial partners.

For industrial R&D, a strong patent portfolio is essential to justify the significant investment required to bring a new chemical product to market. openpr.commarkwideresearch.com The ability to secure a composition of matter patent on a novel compound like Acetanilide, 5'-amino-2'-(octyloxy)- would provide a period of market exclusivity, allowing a company to recoup its R&D costs and generate a return on investment. Without patent protection, competitors could simply copy the compound and sell it, often at a lower price, as they would not have incurred the initial research and development expenses.

The existence of broad Markush patents in the surrounding chemical space would necessitate a careful freedom-to-operate analysis by any company wishing to commercialize Acetanilide, 5'-amino-2'-(octyloxy)-. Such an analysis would determine if the compound falls within the scope of any existing patents. If it does, the company would need to either license the relevant patent from the owner, challenge the validity of the patent, or develop a different, non-infringing compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.